molecular formula C6H11NO B11924275 4-Azaspiro[2.4]heptan-7-ol

4-Azaspiro[2.4]heptan-7-ol

Cat. No.: B11924275
M. Wt: 113.16 g/mol
InChI Key: LMDVLNHRTIBTGT-UHFFFAOYSA-N
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Description

4-Azaspiro[2.4]heptan-7-ol is a heterocyclic compound featuring a spirocyclic system where a cyclopropane (B1198618) ring and a pyrrolidine (B122466) ring share a single carbon atom. cymitquimica.com Its structure, which contains both a secondary amine and a secondary alcohol functional group, makes it a versatile and valuable component in the synthesis of more complex molecules. cymitquimica.comgoogle.com The hydrochloride salt of this compound is also frequently used in research settings. aksci.com

Spirocyclic systems, characterized by two rings connected at a single spiroatom, are of growing importance in modern chemistry. Their primary advantage lies in their inherent three-dimensional nature, which allows for the creation of molecules with greater structural complexity and shape diversity compared to traditional flat aromatic systems. tandfonline.comresearchgate.net This three-dimensionality can lead to more precise interactions with biological targets like proteins and enzymes. tandfonline.com

A key metric used to describe the three-dimensional character of a molecule is the fraction of sp3 hybridized carbons (Fsp3). Research has shown that a higher Fsp3 value often correlates with a greater likelihood of success in clinical trials. bldpharm.com Spirocycles, with their quaternary spiro-carbon, inherently increase the Fsp3 count of a molecule. bldpharm.com This structural feature can significantly improve a compound's physicochemical and pharmacokinetic properties. researchgate.netacs.org Introducing spirocyclic scaffolds has been shown to enhance water solubility, modulate lipophilicity (logP), and improve metabolic stability, all of which are critical factors in drug design. tandfonline.comtandfonline.com

Table 1: Research Findings on Spirocyclic System Advantages

Feature Description Impact on Drug Discovery Source
Three-Dimensionality Inherently non-planar structure due to the spiro-junction. Allows for better complementarity with 3D biological target sites. tandfonline.com
Increased Fsp3 Higher ratio of sp3 to sp2 hybridized carbons. Correlates with higher clinical success rates and improved physical properties. bldpharm.com
Improved Physicochemical Properties Can enhance water solubility and optimize lipophilicity (logP). Better absorption and distribution profiles for potential drug candidates. tandfonline.comtandfonline.com
Enhanced Metabolic Stability The rigid scaffold can shield parts of the molecule from metabolic enzymes. Increases the half-life of a compound in the body. bldpharm.com

| Potency and Selectivity | The defined spatial arrangement of functional groups can lead to stronger and more specific binding. | Higher efficacy and reduced off-target effects. | researchgate.netacs.org |

This compound serves as a sophisticated building block for creating novel molecules with potential therapeutic or agrochemical value. google.com Its bifunctional nature, possessing both nucleophilic (amine) and polar (alcohol) groups, allows for a wide range of chemical modifications and reactions.

In medicinal chemistry, azaspirocyclic scaffolds are being incorporated into drug candidates for various diseases. For instance, researchers have developed azaspirocyclic pyrazoles as potent and selective inhibitors of the LRRK2 kinase, a target for Parkinson's disease therapies. nih.gov The unique three-dimensional structure of the azaspiro[2.4]heptane core is crucial for achieving high selectivity and brain penetration in these inhibitors. nih.gov While direct applications of this compound in marketed drugs are not yet established, its role as a precursor for such advanced molecules is significant. It is used to synthesize more complex derivatives, such as 4-Benzyl-4-azaspiro[2.4]heptan-7-ol and 4-azaspiro[2.4]heptane-7-carbonitrile, expanding the library of available spirocyclic structures for screening and development. bldpharm.comenaminestore.com

In the agrochemical sector, fluorinated heterocyclic compounds are known to play an important role. researchgate.net The synthesis of gem-difluorinated oxa/azaspiro[2.4]heptanes highlights the utility of this spiro-system as a template for creating new crop protection agents. researchgate.net The incorporation of the azaspiro[2.4]heptane scaffold can lead to novel chemical entities with potentially improved efficacy and environmental profiles, a key goal in modern agrochemical research.

Table 2: Chemical Properties of this compound

Property Value Source
Molecular Formula C₆H₁₁NO cymitquimica.com
Molecular Weight 113.16 g/mol cymitquimica.com
CAS Number (Hydrochloride Salt) 1781039-95-9 aksci.com
Molecular Formula (Hydrochloride Salt) C₆H₁₂ClNO aksci.com

| Molecular Weight (Hydrochloride Salt) | 149.62 g/mol | aksci.com |

While spirocyclic structures have been featured in drug molecules for over five decades, their prevalence in drug discovery has surged in recent years. tandfonline.comresearchgate.net Historically, the synthesis of spirocycles was often considered challenging due to the difficulty in constructing the quaternary spiro-carbon center. tandfonline.com This limited their widespread use. Early examples of spirocyclic drugs often involved structures that did not introduce new stereocenters. tandfonline.com

The modern era of spirocycle research has been driven by a shift in medicinal chemistry away from flat, aromatic-heavy molecules towards more three-dimensional structures that better mimic natural products and interact more specifically with complex biological targets. chimia.ch This shift prompted the development of new and more efficient synthetic methodologies, making a wider variety of spirocyclic scaffolds, including azaspirocycles, more accessible to chemists. researchgate.netacs.org The evolution of research has moved from simple spiro-hydrocarbons to highly functionalized and heteroatom-containing systems like this compound. google.comnih.gov This progression allows for finer control over a molecule's properties and its interactions in a biological system, cementing the role of azaspirocyclic scaffolds as a key component in the modern chemist's toolkit for discovering and developing new pharmaceuticals and agrochemicals. acs.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

4-azaspiro[2.4]heptan-7-ol

InChI

InChI=1S/C6H11NO/c8-5-1-4-7-6(5)2-3-6/h5,7-8H,1-4H2

InChI Key

LMDVLNHRTIBTGT-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(C1O)CC2

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of the 4 Azaspiro 2.4 Heptan 7 Ol Scaffold

Fundamental Reaction Mechanisms Involving the Azaspiro[2.4]heptane Core

The reactivity of the 4-azaspiro[2.4]heptane core is dominated by the inherent properties of its two constituent rings: the high ring strain of the cyclopropane (B1198618) and the nucleophilicity of the pyrrolidine (B122466) nitrogen.

Ring SystemKey Structural FeatureInfluence on Reactivity
CyclopropaneHigh angle strain (~60° bond angles)Prone to ring-opening reactions; acts as a reactive handle. core.ac.uk
PyrrolidineSaturated 5-membered heterocycleGenerally stable, but the nitrogen atom is a key site for functionalization.
Spiro-fusionRigidifies the overall structureRestricts conformational flexibility, which can be advantageous in drug design. researchgate.net

Intramolecular Cyclization Pathways and Rearrangement Mechanisms

The construction of the 4-azaspiro[2.4]heptane core often relies on intramolecular cyclization reactions. One common strategy involves the cyclization of a precursor containing a nitrogen nucleophile and a suitable leaving group on a cyclopropane-containing side chain. For example, the treatment of cyclopropyl (B3062369) oximes with p-toluenesulfonyl chloride can lead to spiroannulated systems through tandem tosylation and intramolecular cyclization. thieme-connect.com Palladium-catalyzed intramolecular cyclization of alkynyl carboxamides has also been shown to be an effective method for preparing 5-azaspiro[2.4]heptane derivatives. researchgate.net

The strained nature of the azaspiro[2.4]heptane scaffold also makes it susceptible to various rearrangement reactions. researchgate.net Acid-catalyzed rearrangements are known to occur, where protonation can initiate a cascade of bond migrations, often leading to ring-expanded or ring-opened products. For instance, N-acyl-aziridine systems analogous to the azaspiro core can rearrange to form unsaturated amides upon heating or under acidic conditions. researchgate.net These rearrangements can sometimes be unexpected side reactions during synthesis but can also be exploited to create new, more complex molecular scaffolds. nih.gov Visible-light-induced photoredox-mediated Smiles rearrangements have also been applied to synthesize spirocycles, offering a mild alternative for skeletal modifications. smolecule.com

Functional Group Interconversions and Strategic Derivatization

The 4-azaspiro[2.4]heptan-7-ol scaffold possesses two primary sites for functionalization: the C-7 hydroxyl group and the secondary amine at the N-4 position. Strategic manipulation of these functional groups is key to creating libraries of diverse compounds for biological screening.

O-Functionalization at the C-7 Hydroxyl Group

The hydroxyl group at the C-7 position is a versatile handle for a wide range of functional group interconversions. thieme-connect.de Standard transformations can be readily applied to this alcohol.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-azaspiro[2.4]heptan-7-one, using a variety of common oxidizing agents such as those used in Swern or Dess-Martin periodinane oxidations. thieme-connect.de This ketone is a valuable intermediate, for example, enabling subsequent nucleophilic additions to reinstall a C-7 substituent with different stereochemistry or to introduce new carbon-based groups.

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers. Esterification with various carboxylic acids or acyl chlorides introduces a wide array of R-groups, while etherification, for example, under Williamson ether synthesis conditions, allows for the attachment of alkyl or aryl moieties. These reactions are fundamental in modifying the polarity, hydrogen-bonding capacity, and steric profile of the molecule.

Substitution: The hydroxyl group can be transformed into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions. This allows for the introduction of a variety of nucleophiles, including azides, halides, and cyanides, dramatically increasing the chemical space accessible from the parent alcohol.

Reaction TypeReagents/ConditionsProduct Functional Group
OxidationDess-Martin periodinane, Swern oxidationKetone
EsterificationAcyl chloride, PyridineEster
EtherificationNaH, Alkyl halideEther
SulfonylationTsCl, PyridineTosylate
Nucleophilic SubstitutionNaN₃ (following tosylation)Azide (B81097)

N-Substituted Derivatives and Amine Protection/Deprotection Methodologies

The secondary amine at the N-4 position is a key site for introducing diversity and modulating the pharmacokinetic properties of the scaffold. A vast number of N-substituted derivatives can be prepared through standard methods like reductive amination, acylation, or arylation.

Given the reactivity of the secondary amine, it often requires protection during synthetic sequences that involve harsh reagents or conditions incompatible with a free amine. researchgate.net The tert-butoxycarbonyl (Boc) group is one of the most commonly used protecting groups for this purpose. researchgate.netfishersci.co.uk

Protection: The amine can be protected by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium bicarbonate. fishersci.co.uk This reaction is typically high-yielding and proceeds under mild conditions. researchgate.net Other protecting groups, such as the benzyl (B1604629) (Bn) group, can also be employed, introduced via reaction with benzyl bromide.

Deprotection: The choice of deprotection strategy depends on the protecting group used. The Boc group is readily cleaved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. fishersci.co.ukgoogle.com The benzyl group is typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C). fishersci.co.uk The orthogonality of these protecting groups allows for selective deprotection in the presence of other sensitive functionalities.

Protecting GroupProtection ReagentDeprotection Condition
Boc (tert-butoxycarbonyl)(Boc)₂O, Base (e.g., NEt₃)Strong Acid (e.g., TFA, HCl) fishersci.co.uk
Bn (Benzyl)Benzyl bromide, BaseCatalytic Hydrogenolysis (H₂, Pd/C) fishersci.co.uk
Cbz (Carboxybenzyl)Benzyl chloroformate, BaseCatalytic Hydrogenolysis (H₂, Pd/C)

Remote Functionalization and Late-Stage Diversification of the Spirocyclic System

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, biologically active molecule in the final steps of a synthesis. researchgate.netfrontiersin.org This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. researchgate.net The this compound scaffold is an excellent candidate for LSF.

While the primary handles for diversification are the N-H and O-H groups, strategies for C-H functionalization can be employed to modify the carbon skeleton of the spirocycle itself. acs.org This represents a form of remote functionalization, where reactivity is directed to positions electronically or sterically distant from the existing functional groups. researchgate.netnih.gov For example, metal-catalyzed C-H activation could potentially be used to introduce substituents onto the pyrrolidine or cyclopropane rings, although this would require careful selection of directing groups and catalysts to achieve regioselectivity. Such modifications can have a profound impact on the biological activity and properties of the resulting compounds. nih.gov The strategic incorporation of substituents through LSF can enhance the "drug-like" qualities of the scaffold, optimizing potency and selectivity. frontiersin.orgnih.gov

Click Chemistry Applications for Scaffold Elaboration

Click chemistry, a concept introduced by K. B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate byproducts that are easily removed. organic-chemistry.org These reactions are characterized by their reliability, stereospecificity, and biocompatibility, making them exceptionally suitable for biological applications. rsc.orgnih.gov The most prominent examples are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), both of which form a stable triazole ring from an azide and an alkyne. rsc.org These modular ligation techniques are powerful tools for derivatizing complex molecular scaffolds like this compound, enabling the rapid synthesis of diverse functional molecules. rsc.orgtcichemicals.com

The this compound scaffold is particularly amenable to click chemistry. The secondary amine and the hydroxyl group serve as versatile synthetic handles. The hydroxyl group can be readily converted into an azide or terminal alkyne, the key functional groups for click reactions. For instance, activation of the alcohol (e.g., through mesylation or tosylation) followed by nucleophilic substitution with sodium azide can install the azide moiety. Alternatively, the amine can be acylated with reagents bearing a terminal alkyne or an azide. These modifications transform the core scaffold into a platform ready for covalent linkage to other molecules.

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, heavily relies on chemoselective reactions that can proceed under physiological conditions. Click chemistry, particularly its bioorthogonal variants, has become an indispensable tool in this field. nih.gov The 4-azaspiro[2.4]heptane scaffold can be incorporated into bioconjugation strategies by functionalizing it with bioorthogonal handles that allow it to be "clicked" onto biomolecules like proteins or nucleic acids. google.com

Research has demonstrated the synthesis of functionalized 4-azaspiro[2.4]heptene derivatives designed for modular control of bioorthogonal ligation. google.com These frameworks can be linked to various molecules, including biomolecules such as bovine serum albumin (BSA). google.com The strategy involves preparing a derivative of the azaspirocycle that contains a reactive handle for the click reaction, and another handle for attaching a payload or linker.

For example, a 4-azaspiro[2.4]heptene carboxylic acid can be synthesized and subsequently linked via an amide bond to a molecule containing an azide or a cyclooctyne. google.com This functionalized scaffold can then be conjugated to a protein or another molecule of interest that has a complementary click handle. The stability of the resulting triazole linkage ensures the integrity of the conjugate in a biological environment. organic-chemistry.org

Table 1: Representative Functionalization of the 4-Azaspiro[2.4]heptane Scaffold for Bioconjugation

Scaffold DerivativeFunctionalization StrategyResulting Moiety for Click ReactionPotential Bioconjugation Partner
This compoundMesylation followed by substitution with NaN₃AzideAlkyne-modified protein
N-Boc-4-azaspiro[2.4]heptan-7-olEtherification with propargyl bromideTerminal AlkyneAzide-modified DNA
4-Azaspiro[2.4]heptane-4-carboxylic acidAmide coupling with an azide-containing amineAzideCyclooctyne-labeled cell surface
4-Azaspiro[2.4]heptan-7-amineAmide coupling with an alkyne-containing acidTerminal AlkyneAzide-functionalized polymer

The modular nature of click chemistry makes it an ideal strategy for generating large libraries of compounds for high-throughput screening in drug discovery. organic-chemistry.orgwhiterose.ac.uk Starting from a central scaffold like this compound, a multitude of derivatives can be synthesized by combining a small set of functionalized building blocks. This approach allows for the systematic exploration of chemical space around the core structure. whiterose.ac.uk

The synthesis of a library based on the 4-azaspiro[2.4]heptane scaffold typically involves a divergent approach. First, the core is prepared and functionalized with a click-compatible handle (an azide or alkyne). This functionalized scaffold is then reacted with a collection of diverse alkynes or azides, respectively, to generate a library of triazole-containing final products. google.com

For instance, N-Boc-4-azido-azaspiro[2.4]heptane could be synthesized from the corresponding alcohol. This key intermediate can then be reacted with a variety of terminal alkynes under CuAAC conditions. The diversity of the library is dictated by the range of functional groups (R) present in the alkyne building blocks. This method provides a highly efficient route to novel chemical entities with potential biological activity. tcichemicals.comgoogle.com

Table 2: Exemplary Modular Synthesis of a 4-Azaspiro[2.4]heptane-Based Library via Click Chemistry

Scaffold IntermediateClick Reaction Partner (R-Alkyne)Reaction TypeLibrary Member Structure
4-Azido-azaspiro[2.4]heptanePhenylacetyleneCuAAC4-(4-Phenyl-1H-1,2,3-triazol-1-yl)-azaspiro[2.4]heptane
4-Azido-azaspiro[2.4]heptanePropargyl alcoholCuAAC(1-(4-Azaspiro[2.4]heptan-1-yl)-1H-1,2,3-triazol-4-yl)methanol
4-Azido-azaspiro[2.4]heptane3-Butyn-1-amineCuAAC2-(1-(4-Azaspiro[2.4]heptan-1-yl)-1H-1,2,3-triazol-4-yl)ethanamine
4-Azido-azaspiro[2.4]heptaneEthyl propiolateCuAACEthyl 1-(4-Azaspiro[2.4]heptan-1-yl)-1H-1,2,3-triazole-4-carboxylate

This modular approach not only accelerates the discovery of lead compounds but also facilitates the rapid optimization of structure-activity relationships (SAR) by allowing for fine-tuning of the substituents on the triazole ring. activate-scientific.com The combination of the rigid, three-dimensional 4-azaspiro[2.4]heptane core with the versatile and stable triazole linker offers a powerful platform for the development of novel chemical probes and therapeutic agents.

Conformational Analysis and Stereochemical Determinants of 4 Azaspiro 2.4 Heptan 7 Ol

Elucidation of Molecular Geometry through X-ray Crystallography

X-ray crystallography has been a pivotal technique in determining the three-dimensional structure of azaspiro[2.4]heptane derivatives. While specific X-ray crystallography data for 4-Azaspiro[2.4]heptan-7-ol is not extensively available in the public domain, the analysis of related azaspiro[3.3]heptane structures provides significant insights. Quantum mechanics (QM) minimized conformations of these spiro-analogues are in good agreement with data from the Cambridge Crystallographic Data Centre (CCDC). nih.gov These studies indicate that azaspiroheptanes, which may appear as two-dimensional bioisosteric replacements for morpholines or piperazines, are geometrically very different in three dimensions. nih.gov

The introduction of a spirocyclic center dramatically alters the molecular geometry compared to their monocyclic counterparts. For instance, in 2,6-diazaspiro[3.3]heptanes, the molecular volumes are approximately 9 to 13 ų larger than for piperazines, which is consistent with a more constrained geometry. nih.gov This constrained geometry forces substituents into specific spatial orientations. The rigid spirocyclic structure imposes conformational constraints, which is a valuable characteristic in medicinal chemistry for designing molecules with specific three-dimensional shapes to interact with biological targets. smolecule.com

The absolute stereochemistry of related, more complex molecules incorporating the azaspiro[3.3]heptane scaffold has been determined using X-ray crystal structure analysis, often by examining complexes where the compounds are bound to their biological targets. google.com This highlights the importance of X-ray crystallography in unambiguously assigning stereochemistry in these chiral molecules.

Advanced Spectroscopic Characterization of Stereoisomers (e.g., High-Resolution NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the characterization of this compound and its derivatives. Both 1H and 13C NMR spectra provide detailed information about the molecular structure and the chemical environment of each atom. ub.edu

For the parent compound, 4-Azaspiro[2.4]heptane, the 1H NMR spectrum shows signals corresponding to the protons on the cyclopropane (B1198618) and pyrrolidine (B122466) rings. chemicalbook.com In substituted derivatives like 1-amino-5-azaspiro[2.4]heptan-5-ol, protons on the cyclopropane ring typically appear in the upfield region of the 1H NMR spectrum (δ 0.5–1.5 ppm), while the protons of the amino and hydroxyl groups are observed as broad singlets between δ 1.8–3.0 ppm. vulcanchem.com

In 13C NMR spectra of related spirocyclic amines, the spiro carbon atom generally shows a characteristic upfield shift to around δ 40–50 ppm, with the chemical shifts of adjacent carbons being influenced by the ring strain. vulcanchem.com For instance, in a derivative of 5-oxaspiro[2.4]heptan-4-one, a distinct carbonyl resonance is observed at δ 210 ppm in the 13C NMR spectrum.

The presence of stereoisomers in azaspiro[2.4]heptane derivatives can be investigated using NMR. The different spatial arrangement of atoms in diastereomers leads to distinct sets of NMR signals. For example, in the synthesis of 1,5-diaminospiro[2.3]hexane derivatives, the two different diastereomers exhibit conformations in the crystalline state that suggest their potential application in designing peptidomimetics. researchgate.net The specific stereochemistry of compounds like (7R)-5-azaspiro[2.4]heptan-7-ol is confirmed by its unique set of spectroscopic data. smolecule.comnih.gov

Influence of Spirocyclic Ring Strain on Conformation and Flexibility

The spirocyclic nature of this compound, which features a fusion of a cyclopropane and a pyrrolidine ring, introduces significant ring strain. This strain has a profound impact on the molecule's conformation and flexibility. The rigid structure limits the number of accessible conformations, which can be advantageous in drug design by pre-organizing the molecule for binding to a biological target. smolecule.comresearchgate.net

The constrained geometry of azaspiroheptanes means they have limited conformational freedom, leading to predictable vectorization of substituents and potentially more selective interactions with targets. researchgate.net This rigidity contrasts with more flexible acyclic or monocyclic analogues. The high three-dimensional character and molecular rigidity imparted by the spirocyclic scaffold can also lead to improved physicochemical properties, such as decreased lipophilicity and increased solubility. researchgate.net

Chiral Resolution and Enantiomeric Purity Assessment in Azaspiro[2.4]heptane Synthesis

The synthesis of enantiomerically pure azaspiro[2.4]heptane derivatives is a significant challenge due to the presence of at least one stereocenter at the spiro carbon. Various strategies have been developed for the chiral resolution and assessment of enantiomeric purity of these compounds.

One common approach is the use of chiral auxiliaries or catalysts to control the stereochemistry during the synthesis. For example, enantioselective synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid has been achieved with high enantiomeric excess. ub.edu In some cases, phase-transfer catalysis using chinchona alkaloid-derived catalysts has been employed to control stereochemistry during cyclopropane ring formation. vulcanchem.com Asymmetric hydrogenation is another powerful technique, as demonstrated in the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, where high enantioselectivities (up to 98.7% ee) were achieved using a chiral ruthenium catalyst. epa.gov

The assessment of enantiomeric purity is typically carried out using chiral High-Performance Liquid Chromatography (HPLC). For instance, the enantiopurity of Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid was confirmed by converting it to its benzyl (B1604629) ester and analyzing it by chiral HPLC. ub.edu This technique allows for the separation and quantification of the different enantiomers, providing a measure of the enantiomeric excess (e.e.) achieved in the synthesis. In some instances, the individual enantiomers can be resolved from a racemic mixture using chiral HPLC. googleapis.com

The development of efficient methods for chiral resolution and purity assessment is crucial for the application of azaspiro[2.4]heptane derivatives in medicinal chemistry, where the biological activity often resides in a single enantiomer. vulcanchem.com

Computational and Theoretical Chemistry Studies on 4 Azaspiro 2.4 Heptan 7 Ol

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, molecular properties, and reaction mechanisms of organic molecules, including 4-azaspiro[2.4]heptan-7-ol and its analogs. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d), are utilized to optimize molecular geometries and predict various properties.

In the context of reaction mechanism elucidation, DFT studies have been instrumental in understanding the formation of azaspirocyclic systems. For instance, investigations into the synthesis of related azaspiro[2.4]heptanes have utilized DFT to map out reaction pathways, determine transition state energies, and explain the observed regioselectivity in ring-closure reactions. ntu.edu.sgresearchgate.net These computational analyses provide insights into the influence of catalysts and reaction conditions on the formation of the spirocyclic framework.

Furthermore, DFT calculations are employed to characterize the intrinsic molecular properties of azaspiro[2.4]heptane derivatives. Key properties that can be calculated include:

Strain Energy and Bond Angles: The fusion of the cyclopropane (B1198618) and pyrrolidine (B122466) rings introduces significant ring strain. DFT can quantify this strain energy and predict the resulting bond angles and lengths, which are crucial for understanding the molecule's reactivity and conformational preferences.

Electronic Properties: The distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surfaces can be calculated. These properties are fundamental to predicting a molecule's reactivity, sites susceptible to nucleophilic or electrophilic attack, and its potential for intermolecular interactions. For example, the nitrogen atom in the 4-position and the oxygen of the hydroxyl group at the 7-position are key sites for hydrogen bonding, a feature that can be analyzed through their calculated partial charges and electrostatic potential.

Thermodynamic Stability: DFT can be used to estimate the enthalpy of formation and relative energies of different stereoisomers or conformers, providing insights into their thermodynamic stability.

Table 1: Representative DFT-Calculable Properties for this compound
PropertyDescriptionRelevance
Optimized GeometryLowest energy three-dimensional structure with corresponding bond lengths and angles.Provides the foundational structure for all other calculations and analysis of steric effects.
Strain EnergyThe excess energy arising from the deviation from ideal bond angles and lengths.Influences the molecule's reactivity and stability.
Frontier Molecular Orbitals (HOMO/LUMO)The highest occupied and lowest unoccupied molecular orbitals.Indicates the molecule's ability to donate or accept electrons, crucial for predicting reactivity.
Electrostatic Potential (ESP) MapA visualization of the charge distribution on the molecular surface.Identifies regions of positive and negative potential, predicting sites for non-covalent interactions.

Molecular Dynamics and Conformational Sampling of Azaspiro[2.4]heptane Derivatives

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, providing detailed information about their conformational dynamics and interactions with their environment. numberanalytics.com For this compound and its derivatives, MD simulations are particularly useful for exploring the conformational landscape and understanding how these molecules behave in solution and interact with biological macromolecules. nih.govnih.govulakbim.gov.tr

The conformational rigidity of the azaspiro[2.4]heptane scaffold limits the number of accessible conformations compared to more flexible acyclic or monocyclic analogs. smolecule.com MD simulations, governed by a force field (a set of parameters describing the potential energy of the system), can sample these accessible conformations and determine their relative populations. nih.govrsc.org Commonly used force fields for small organic molecules include CHARMM, AMBER, and GROMOS. nih.govchemrxiv.org

Key applications of MD and conformational sampling for azaspiro[2.4]heptane derivatives include:

Conformational Analysis: Identifying the most stable low-energy conformations of the molecule in a given environment (e.g., water). This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a target. numberanalytics.comlambris.com

Solvation Effects: Simulating the interactions between the solute (azaspiro[2.4]heptane derivative) and solvent molecules to understand how solvation influences the conformational preferences and properties of the molecule.

Binding to Biological Targets: MD simulations can be used to model the binding of an azaspiro[2.4]heptane-based ligand to its protein target. These simulations can reveal the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex and can help to explain the basis of molecular recognition and selectivity.

In Silico Modeling for Scaffold Design and Optimization

The azaspiro[2.4]heptane core is a valuable scaffold in medicinal chemistry, and in silico modeling plays a pivotal role in its design and optimization for drug discovery. acs.orgpharmidex.comnih.govnih.gov A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The process of "scaffold hopping" involves replacing a known active scaffold with a novel one, like an azaspiro[2.4]heptane, to improve properties such as potency, selectivity, or pharmacokinetic profiles. acs.org

In silico modeling allows chemists to virtually design and evaluate large numbers of azaspiro[2.4]heptane derivatives before committing to their synthesis. This computational pre-screening significantly accelerates the drug discovery process. nih.gov For example, the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid is a key component in the synthesis of the antiviral drug ledipasvir, highlighting the successful application of this scaffold in pharmaceutical development. mdpi.com

The optimization of these scaffolds involves modifying the substitution patterns on the azaspiro[2.4]heptane ring system to enhance desired properties. Computational tools can predict how these modifications will affect:

Binding Affinity: Docking programs can predict the binding mode and estimate the binding affinity of a designed molecule to a target protein.

Physicochemical Properties: Properties like lipophilicity (logP), solubility, and polar surface area can be calculated to assess the "drug-likeness" of a virtual compound.

Pharmacokinetic Properties: More advanced models can predict absorption, distribution, metabolism, and excretion (ADME) properties.

Exit Vector Plot (EVP) analysis is a computational tool used to visualize and compare the three-dimensional shapes of molecular scaffolds. rsc.org It is particularly useful for disubstituted cyclic and bicyclic systems, providing a quantitative way to describe the spatial orientation of the vectors pointing from the scaffold to its substituents (the "exit vectors"). researchgate.net

The EVP is defined by a set of parameters, including the distance between the two attachment points and various angles that describe the relative orientation of the exit vectors. researchgate.net By plotting these parameters, a two-dimensional representation of the three-dimensional space occupied by the scaffold's substituents is generated. rsc.org

For azaspiro[2.4]heptane derivatives, EVP analysis can be used to:

Characterize Scaffold Geometry: Quantify the 3D shape of the scaffold and how it presents its substituents into space.

Compare Scaffolds: Compare the geometry of the azaspiro[2.4]heptane scaffold to other common scaffolds, such as cyclohexane (B81311) or piperidine (B6355638), to identify potential bioisosteric replacements.

Guide Scaffold Hopping: Identify novel scaffolds that can mimic the exit vector geometry of a known active compound, thus preserving the key interactions with a biological target while potentially improving other properties.

While direct EVP analysis of this compound is not extensively documented in the literature, the methodology has been widely applied to related spirocyclic systems, demonstrating its utility in scaffold-based drug design. researchgate.netresearchgate.net

Table 2: Key Parameters in Exit Vector Plot Analysis
ParameterDescriptionSignificance in Scaffold Design
Distance (r)The distance between the two points of substitution on the scaffold.Determines the spacing between the attached functional groups.
Angle (θ)The dihedral angle between the two exit vectors.Describes the torsional relationship of the substituents.
Angles (φ1, φ2)The angles between each exit vector and the line connecting the substitution points.Define the "out-of-plane" orientation of the substituents.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Azaspiro[2.4]heptanes

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity. science.govhufocw.org

For azaspiro[2.4]heptane derivatives, QSAR studies can be used to:

Predict the activity of unsynthesized compounds: Once a reliable QSAR model is established, it can be used to predict the biological activity of novel, virtual derivatives. nih.gov

Identify key structural features for activity: The descriptors that are found to be most important in the QSAR model can provide insights into the structural requirements for high activity. hufocw.orgptfarm.pl

Guide the optimization of lead compounds: By understanding which properties are correlated with activity, chemists can make more informed decisions about which modifications to a lead compound are most likely to improve its potency.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A set of azaspiro[2.4]heptane derivatives with known biological activities is compiled. This set is usually divided into a training set (to build the model) and a test set (to validate the model). mdpi.commdpi.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be classified into several categories: hufocw.orgptfarm.plresearchgate.net

1D descriptors: Based on the chemical formula (e.g., molecular weight).

2D descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices).

3D descriptors: Based on the 3D conformation (e.g., molecular shape, surface area, volume).

Physicochemical descriptors: (e.g., logP, pKa, polar surface area).

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity. science.govptfarm.pl

Model Validation: The predictive power of the model is assessed using the test set and various statistical metrics. mdpi.commdpi.com

More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D grid-based descriptors to represent the steric and electrostatic fields of the molecules. science.gov These methods are particularly powerful for understanding the 3D structural requirements for ligand binding to a receptor.

Table 3: Common Descriptors Used in QSAR Studies
Descriptor TypeExamplesInformation Encoded
TopologicalConnectivity indices, Kappa shape indicesMolecular branching and size
GeometricMolecular surface area, volume, shadow indicesThree-dimensional shape and size
ElectronicPartial charges, dipole moment, HOMO/LUMO energiesElectron distribution and reactivity
PhysicochemicallogP, Molar refractivity, Polar Surface Area (PSA)Hydrophobicity, polarizability, and potential for hydrogen bonding

Research Applications of 4 Azaspiro 2.4 Heptan 7 Ol in Medicinal Chemistry

4-Azaspiro[2.4]heptan-7-ol as a Privileged Scaffold for Drug Discovery

The this compound framework is considered a privileged scaffold in drug discovery due to its recurrent appearance in biologically active compounds. This designation stems from its inherent structural features that are conducive to favorable interactions with a variety of biological targets. The spirocyclic nature of the molecule, which combines a cyclopropane (B1198618) ring with a piperidine-like system, imparts significant conformational rigidity. smolecule.com This rigidity reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.

The presence of a nitrogen atom introduces a basic center, while the hydroxyl group provides a hydrogen-bond donor site, creating a bifunctional pharmacophore capable of engaging with diverse biological targets. smolecule.com The defined three-dimensional shape of the azaspiro[2.4]heptane scaffold allows for the precise projection of substituents into the binding pockets of enzymes and receptors, facilitating the design of potent and selective modulators. This has led to its incorporation into a wide range of therapeutic candidates, including inhibitors of protein tyrosine kinases (PTKs) for cancer therapy and agents targeting central nervous system disorders. google.com

Bioisosteric Applications of Azaspiro[2.4]heptanes as Six-Membered Heterocycle Surrogates (e.g., Piperidine (B6355638), Morpholine)

A key application of the azaspiro[2.4]heptane core is its use as a bioisosteric replacement for more common six-membered heterocyclic rings like piperidine and morpholine (B109124). Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of traditional rings with azaspiro[2.4]heptane can lead to significant improvements in a drug candidate's properties.

The rigid structure of azaspiro[2.4]heptanes offers a distinct conformational advantage over the more flexible piperidine and morpholine rings. smolecule.com This pre-organization can enhance binding affinity to the target protein. Furthermore, the introduction of the spirocyclic cyclopropane ring can improve metabolic stability by shielding adjacent functional groups from enzymatic degradation. smolecule.com For example, studies have shown that incorporating spirocyclic motifs can increase the half-life of compounds in human liver microsomes. smolecule.com The unique geometry of azaspiro[2.4]heptanes can also lead to novel intellectual property, providing a pathway to develop "me-too" or "me-better" drugs with improved profiles over existing therapies. cresset-group.com

Scaffold Hopping and Lead Optimization Strategies Utilizing the Azaspiro[2.4]heptane Framework

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a structurally different scaffold, while aiming to retain or improve biological activity. cresset-group.com The azaspiro[2.4]heptane moiety has proven to be a highly effective scaffold for this purpose, enabling the discovery of novel chemical entities with desirable pharmacological properties.

In lead optimization, the azaspiro[2.4]heptane framework serves as a versatile template for systematic structural modifications. Its rigid nature allows for a more predictable exploration of the structure-activity relationship (SAR). By systematically altering the substituents on the azaspiro[2.4]heptane core, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of a lead compound. This approach has been successfully employed in the development of potent and selective dopamine (B1211576) D3 receptor antagonists, where the azaspiro[2.4]heptane scaffold was instrumental in achieving high affinity and selectivity. figshare.comepa.govnih.gov

Pre-clinical Target Interaction Studies: Examples of Receptor Antagonism (e.g., Dopamine D3 Receptor)

The utility of the this compound scaffold is well-illustrated by its application in the development of dopamine D3 receptor antagonists. The dopamine D3 receptor is a key target for the treatment of various central nervous system disorders, including schizophrenia and substance abuse. nih.govredheracles.net

A novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes demonstrated high affinity and selectivity for the dopamine D3 receptor. figshare.comepa.govnih.gov In these compounds, the azaspiro[2.4]heptane core serves to orient the key pharmacophoric elements—the triazole ring and other substituents—in a manner that is optimal for binding to the D3 receptor. This precise spatial arrangement is crucial for achieving high selectivity over the closely related dopamine D2 receptor, which is often associated with undesirable side effects. nih.gov Pre-clinical studies of these compounds have shown favorable pharmacokinetic properties, highlighting the potential of the azaspiro[2.4]heptane scaffold in designing effective and safe CNS drugs. figshare.comepa.govnih.gov

Below is a table summarizing the binding affinities of representative azaspiro[2.4]heptane-based dopamine D3 receptor antagonists.

CompoundD3R Ki (nM)D2R/D3R Selectivity
Diazaspiro alkane derivative 1122264-fold
Diazaspiro alkane derivative 225.6>905-fold
6-methoxy-1,2,3,4-tetrahydroquinolin-7-ol derivative< 20200-1000-fold
VK4-4166.84>1667-fold
Data sourced from multiple studies on diazaspiro alkanes and related structures. nih.govmdpi.com

Design of 3D Building Blocks for Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. openaccessjournals.com The three-dimensional character of the this compound scaffold makes it an ideal building block for creating fragment libraries with enhanced structural diversity and complexity.

The rigidity and defined stereochemistry of azaspiro[2.4]heptane derivatives allow them to explore chemical space more effectively than flat, aromatic fragments. whiterose.ac.uk These 3D fragments can access deeper and more complex binding pockets, potentially leading to the discovery of inhibitors for challenging targets like protein-protein interactions. openaccessjournals.com The synthesis of libraries of azaspiro[2.4]heptane-based fragments allows for the systematic exploration of target binding sites, with the potential to grow these fragments into potent and selective drug candidates. whiterose.ac.uk

Structure Activity Relationship Sar Investigations of 4 Azaspiro 2.4 Heptan 7 Ol Derivatives

Principles of SAR in Optimizing 4-Azaspiro[2.4]heptan-7-ol Bioactivity

The optimization of the bioactivity of this compound derivatives is guided by Structure-Activity Relationship (SAR) studies, which explore how systematic modifications to the molecule's structure influence its biological effects. cbcs.se The core principle of SAR is to identify the key structural features, known as pharmacophores, that are essential for the compound's interaction with its biological target. This iterative process, often referred to as the Design-Make-Test-Analyze (DMTA) cycle, involves designing and synthesizing new analogs with specific structural changes, testing their biological activity, and then analyzing the results to inform the design of the next generation of compounds. cbcs.se

Key aspects of SAR for this scaffold include:

Alterations at the Hydroxyl Group: The hydroxyl group can be esterified, etherified, or replaced with other functional groups to probe the importance of hydrogen bonding at this position.

Substitution on the Cyclopropane (B1198618) and Pyrrolidine (B122466) Rings: Introducing substituents on the carbon framework of the spirocycle can explore additional binding pockets on the target and influence the molecule's conformation.

Through systematic exploration of these structural modifications, researchers can build a comprehensive understanding of the SAR for a particular biological target, leading to the design of more potent and selective drug candidates.

Positional and Substituent Effects on Target Interaction and Selectivity

The specific placement and nature of substituents on the this compound scaffold have a profound impact on the molecule's interaction with its biological target and its selectivity for that target over others.

The introduction of heteroatoms, such as nitrogen (azaspiro) or oxygen (oxaspiro), into the spirocyclic system significantly alters the electronic properties of the molecule. For instance, 5-azaspiro derivatives demonstrate basicity and the ability to form salts, while the presence of a ketone group in oxaspiro compounds like 5-oxaspiro[2.4]heptan-4-one increases electrophilicity.

The size of the rings in the spiro system also plays a role. Spiro[3.4]octan-5-ol derivatives, with a larger cyclobutane (B1203170) ring, exhibit lower ring strain compared to the [2.4]heptane system, which can lead to higher yields in synthesis.

In the context of orexin (B13118510) receptor antagonists, modifications to the 4-azaspiro[2.4]heptane core have been shown to influence selectivity between orexin 1 (OX₁) and orexin 2 (OX₂) receptors. doi.org For example, certain substitutions on the right-hand side (RHS) and left-hand side (LHS) of the molecule can shift the activity profile from being selective for OX₁ to being a dual antagonist for both OX₁ and OX₂. doi.org

The following table illustrates the impact of different substituents on the activity of 5-azaspiro[2.4]heptane derivatives as orexin receptor antagonists.

CompoundR1R2OX1 pKbOX2 pKb
1 H2-MeO-Ph7.9<5
2 H2-MeO-Ph8.1<5
3 H4-F-Ph7.6<5
4 H4-F-Ph7.8<5
5 H2-CN-Ph8.2<5
6 H2-CN-Ph7.2<5

Data sourced from a study on 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. doi.org

Conformational Effects on SAR within the Azaspiro[2.4]heptane System

The rigid, three-dimensional structure of the azaspiro[2.4]heptane system plays a crucial role in determining its biological activity by influencing how the molecule presents its functional groups for interaction with a biological target. The spirocyclic nature of the scaffold restricts the conformational freedom of the molecule, which can be advantageous in drug design as it reduces the entropic penalty upon binding to a receptor. mmu.ac.uk

The introduction of substituents can also influence the preferred conformation of the pyrrolidine ring, which can adopt various envelope and twisted forms. These conformational changes can alter the spatial arrangement of key interaction points, such as the nitrogen atom and the hydroxyl group, thereby affecting the molecule's affinity and selectivity for its target. Computational modeling and techniques like X-ray crystallography are often used to understand the conformational preferences of these molecules and to correlate them with their biological activity.

Case Studies in Lead Identification and Early Lead Optimization Using Azaspiro[2.4]heptane Cores

The 4-azaspiro[2.4]heptane scaffold has been successfully employed in lead identification and optimization for various drug targets.

Dopamine (B1211576) D3 Receptor Antagonists

A notable example is the development of a series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as potent and selective dopamine D3 receptor (D3R) antagonists. figshare.comnih.govepa.gov Starting from an initial hit, researchers systematically modified the scaffold to improve affinity, selectivity, and pharmacokinetic properties. figshare.com This lead optimization process involved exploring different substituents on the triazole ring and the azaspiro[2.4]heptane core. figshare.com The resulting compounds showed high affinity for the D3R and good selectivity over other dopamine receptors and the hERG channel. figshare.comnih.govepa.gov

The table below showcases the structure-activity relationship of some of the synthesized 5-azaspiro[2.4]heptane derivatives.

CompoundRD3 Ki (nM)D2 Ki (nM)hERG IC50 (µM)
8a H1.2350>30
8b F0.8280>30
8c Cl0.6210>30
8d Me1.5450>30

Data from a study on 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as dopamine D3 receptor antagonists. figshare.com

Orexin Receptor Antagonists

Another case study involves the discovery of 5-azaspiro[2.4]heptanes as potent dual orexin 1 and orexin 2 receptor antagonists. doi.org This work began with a selective orexin 1 receptor antagonist from a 4,4-disubstituted piperidine (B6355638) series. By replacing the piperidine ring with the 5-azaspiro[2.4]heptane core, the researchers were able to modulate the selectivity profile and optimize the pharmacokinetic properties of the compounds. doi.org The lead compound from this series demonstrated good brain penetration and oral bioavailability in rats. doi.org

Future Directions and Emerging Research Avenues for 4 Azaspiro 2.4 Heptan 7 Ol

Development of Novel and Sustainable Synthetic Methodologies for Azaspiro[2.4]heptane Systems

The synthesis of complex spirocyclic systems like azaspiro[2.4]heptanes has historically presented significant challenges for organic chemists. mdpi.com Future research is increasingly focused on developing more efficient, sustainable, and scalable synthetic routes. These "green chemistry" approaches aim to reduce the use of hazardous materials, improve atom economy, and shorten reaction times. rsc.orgutrgv.edu

Key emerging strategies include:

Catalytic Systems : There is a shift away from stoichiometric reagents, such as toxic organotin compounds, towards catalytic methods. chemrxiv.org Novel catalysts, including those based on silver chemrxiv.org, palladium chemrxiv.org, and iridium chinesechemsoc.org, are enabling more efficient and selective cyclization reactions. For instance, silver-catalyzed tandem cyclizations can produce various azaspirocycles in an atom-economical manner. chemrxiv.org Similarly, palladium-catalyzed dearomative azaspirocyclization allows for the convergent synthesis of 1-azaspirocycles. chemrxiv.org

Enantioselective Synthesis : Given the importance of stereochemistry in biological activity, developing asymmetric catalytic methods is a major priority. chemrxiv.org Chiral phosphoric acids and iridium catalysts have been used to achieve enantioselective synthesis of azaspirocycles under mild conditions. chinesechemsoc.org Enzymatic methods are also emerging as a powerful tool for stereodivergent synthesis, offering access to specific enantiomers of azaspiro[2.4]alkanes with high selectivity, which can obviate the need for challenging post-synthesis resolution. chemrxiv.orgchemrxiv.org

Sustainable Technologies : Microwave-assisted synthesis and the use of environmentally benign solvents like water or ethanol (B145695) are gaining traction. mdpi.comutrgv.edu These methods can significantly reduce reaction times and energy consumption compared to classical approaches. utrgv.edu The use of reusable magnetic nanocatalysts also represents a sustainable approach to producing spirocyclic compounds. rsc.org

Table 1: Novel Synthetic Methodologies for Azaspiro[2.4]heptane Systems

Methodology Catalyst/Reagent Key Advantages Reference
Tandem Cyclization Silver (Ag) salts Atom-economical, access to diverse azaoxa- and diazaspirocycles. chemrxiv.org
Dearomative Azaspirocyclization Palladium (Pd) catalysts Convergent synthesis, introduction of carbon substituents. chemrxiv.org
Asymmetric Cycloaddition Iridium (Ir) and Chiral Phosphoric Acid High enantioselectivity, mild reaction conditions. chinesechemsoc.org
1,3-Dipolar Cycloaddition Magnetic Nanorods (e.g., MCCFe2O4@L-proline) Green, efficient, reusable catalyst, high diastereoselectivity. rsc.org
Microwave-Assisted Domino Reaction Ionic Liquid in Ethanol Fast, efficient, environmentally friendly solvent. mdpi.com
Enzymatic Cyclopropanation Evolved Carbene Transferases High stereodivergence, high yield, scalable. chemrxiv.orgchemrxiv.org

Advanced Scaffold Design Principles for Enhanced Biological Activity and Novelty

The azaspiro[2.4]heptane core is a prime example of a three-dimensional scaffold that helps medicinal chemists "escape from flatland"—the tendency to rely on planar, aromatic structures in drug design. researchgate.net Its rigid conformation can lead to improved pharmacological properties. researchgate.net

Bioisosteric Replacement : A key strategy involves using the azaspiro[2.4]heptane motif as a bioisostere for more common heterocyclic rings like piperidine (B6355638), morpholine (B109124), or piperazine (B1678402). rsc.orgnih.govenamine.net This replacement can confer significant advantages, such as improved metabolic stability by shielding functional groups from oxidative enzymes. smolecule.comuniv.kiev.ua For example, replacing a piperazine ring with a 2,6-diazaspiro[3.3]heptane in the drug Olaparib improved target selectivity. rsc.org While much of the literature focuses on the related azaspiro[3.3]heptane system, the principles are applicable to the azaspiro[2.4]heptane core.

Improved Physicochemical Properties : The introduction of a spirocyclic center can alter a molecule's properties in beneficial ways. Despite adding a carbon atom, azaspiro[3.3]heptanes have been shown to lower lipophilicity (logD) in many cases, which is often attributed to an increase in basicity (pKa). nih.govresearchgate.net The constrained three-dimensional shape can also enhance membrane permeability. smolecule.com

Structure-Activity Relationship (SAR) Studies : Future research will focus on systematically exploring how substitutions on the azaspiro[2.4]heptane ring affect biological activity. Understanding the SAR is crucial for optimizing lead compounds. nih.govfrontiersin.org The defined vectors of the spirocycle allow for precise positioning of substituents to maximize interactions with biological targets. rsc.org

Table 2: Comparative Properties of Azaspirocyclic Scaffolds vs. Traditional Heterocycles

Scaffold Comparison Heterocycle Key Property Changes Potential Advantages Reference
Azaspiro[3.3]heptane Piperidine/Piperazine Often lower logD7.4, increased pKa Improved solubility, reduced lipophilicity. nih.gov
2-Oxa-6-azaspiro[3.3]heptane Morpholine Bioisosteric replacement, altered topology. Potential for improved metabolic stability and target selectivity. rsc.orgnih.gov
Azaspiro[2.4]heptane Piperidine Rigid 3D conformation, reduced rotational freedom. Enhanced metabolic stability, improved membrane permeability. smolecule.com

Integration with Artificial Intelligence and Machine Learning in Rational Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. hilarispublisher.com These computational tools are particularly well-suited for navigating the complex chemical space of spirocyclic compounds. researchgate.net

Predictive Modeling : AI models can be trained on existing data to predict the properties of novel 4-azaspiro[2.4]heptan-7-ol derivatives. hilarispublisher.com This includes predicting biological activity, Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and potential toxicity, thereby prioritizing the most promising candidates for synthesis and testing. hilarispublisher.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models can identify key structural features that govern a compound's efficacy. umk.pl

Generative Models : AI can go beyond prediction to generate entirely new molecular structures. hilarispublisher.com Generative Adversarial Networks (GANs) and other deep learning architectures can be used to design novel azaspiro[2.4]heptane derivatives with a desired set of properties, helping chemists to explore new and synthetically feasible areas of chemical space. hilarispublisher.com

Target Identification : By analyzing vast biological and chemical datasets, AI can help identify novel protein targets for which azaspiro[2.4]heptan-7-ol derivatives might be effective ligands. hilarispublisher.comarxiv.org Structure-based AI models can screen entire proteomes to find proteins with binding pockets suitable for this specific scaffold. arxiv.org

Table 3: Applications of AI/ML in the Rational Drug Design of this compound Derivatives

AI/ML Application Description Potential Impact Reference
Predictive QSAR Develops models to correlate chemical structure with biological activity. Accelerates identification of potent compounds; reduces unnecessary synthesis. nih.govumk.pl
ADME/Toxicity Prediction Predicts pharmacokinetic and toxicity profiles of virtual compounds. Early de-selection of candidates with poor drug-like properties. hilarispublisher.com
De Novo Drug Design Generates novel molecular structures with optimized properties. Expands the accessible chemical space for new drug candidates. hilarispublisher.com
Virtual Screening Screens large libraries of virtual compounds against a biological target. Rapidly identifies potential hit compounds for further investigation. researchgate.net
Target Identification Mines biological data to propose new protein targets for the scaffold. Uncovers new therapeutic opportunities for the compound class. arxiv.org

Exploration of New Therapeutic Areas and Undiscovered Biological Targets for Azaspiro[2.4]heptan-7-ol Derivatives

While the azaspiro[2.4]heptane scaffold is a key component in some antiviral drugs like Ledipasvir, its potential extends far beyond this initial application. mdpi.com The unique structural and physicochemical properties of its derivatives make them attractive candidates for a wide range of diseases.

Neurodegenerative Diseases : There is growing evidence that targeting enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1) could be a therapeutic strategy for conditions such as Alzheimer's and Parkinson's disease. google.comnih.gov Azaspirocycle-containing compounds have been developed as PARP-1 inhibitors, suggesting a promising avenue for derivatives of this compound. google.comnih.gov

Oncology : A patent has described a derivative of 5-azaspiro[2.4]heptan-7-ol as an inhibitor of multiple protein tyrosine kinases (PTKs), which are crucial targets in cancer therapy. google.com Other potential cancer-related targets for which spirocyclic compounds have been investigated include heat shock protein 90 (HSP90). researchgate.net

Infectious Diseases : Beyond hepatitis C, research has demonstrated the utility of azaspiro substructures in creating antibacterial and antitubercular agents. nih.gov For example, azaspiro analogues of the antibiotic linezolid (B1675486) have shown potent activity. nih.gov The scaffold's ability to impart favorable properties could be leveraged to develop new agents against drug-resistant pathogens.

Inflammatory and Metabolic Diseases : The P2Y14 receptor, a target for inflammatory conditions, has been successfully modulated by antagonists containing azaspirocyclic rings. nih.gov This suggests that derivatives of this compound could be explored for their potential in treating inflammation and related disorders.

Table 4: Potential Therapeutic Areas and Biological Targets for Azaspiro[2.4]heptan-7-ol Derivatives

Therapeutic Area Potential Biological Target(s) Rationale/Supporting Evidence Reference
Virology NS5A, Proteases, Polymerases The core is found in approved HCV drugs (Ledipasvir); other spirocycles show antiviral activity. mdpi.comvulcanchem.com
Oncology Protein Tyrosine Kinases (PTKs), PARP-1, HSP90 A specific derivative is patented as a PTK inhibitor; other azaspirocycles target PARP-1 and HSP90. nih.govgoogle.comresearchgate.net
Neurodegeneration PARP-1 PARP-1 hyperactivation is implicated in neuroinflammation; azaspirocycles are explored as inhibitors. google.comnih.gov
Bacteriology Ribosome (similar to Linezolid) Azaspiro analogues of Linezolid show potent antibacterial and antitubercular activity. nih.gov
Inflammation P2Y14 Receptor Other azaspirocyclic compounds have shown high affinity as P2Y14R antagonists. nih.gov

Collaborative and Interdisciplinary Research Frameworks in Azaspirocyclic Chemistry

The journey of a complex molecule like this compound from a synthetic curiosity to a clinical therapeutic is not possible within a single scientific discipline. Addressing the challenges in synthesis, design, and biological evaluation requires robust, interdisciplinary collaboration.

Future progress will depend on creating strong frameworks that unite researchers from different fields. This includes:

Academia-Industry Partnerships : The pharmaceutical industry relies heavily on academic research for innovation in organic synthesis and the discovery of novel scaffolds. researchgate.net Stronger relationships between academic labs, which excel at developing new synthetic methods and exploring novel chemical space, and industrial partners, who have the resources for large-scale screening and clinical development, are crucial. researchgate.net

Integration of Disciplines : Successful drug discovery programs for azaspirocycles will require a team-based approach. Organic chemists are needed to develop efficient syntheses rsc.org, while computational chemists can use AI/ML to guide scaffold design and prioritize targets. hilarispublisher.com Pharmacologists and cell biologists are essential for evaluating the biological activity and mechanism of action of new derivatives.

Funding and Research Consortia : Dedicated funding from government agencies and private foundations can help stimulate research in challenging areas like asymmetric catalysis for spirocycles. yamaguchi-u.ac.jp The formation of research consortia focused on specific molecular classes or therapeutic areas can pool resources, expertise, and data, accelerating progress for the entire field.

By fostering these collaborative and interdisciplinary frameworks, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the next generation of innovative medicines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Azaspiro[2.4]heptan-7-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and functional group protection/deprotection. Key steps include:

  • Cyclization : Use of Lewis acids (e.g., BF₃·Et₂O) to facilitate spirocyclic ring formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency at 60–80°C .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization improves purity (>95%) .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1BF₃·Et₂O, DMF, 70°C6590%
2LiAlH₄, THF, 0°C7892%
3HCl/MeOH, RT8595%

Q. How can the molecular structure of this compound be rigorously characterized?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to confirm spirocyclic connectivity (e.g., δ 3.2–3.8 ppm for bridgehead protons) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles; spiro C-C bond length typically 1.54–1.56 Å .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ = 142.0874) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer :

  • Antimicrobial Testing : Broth microdilution (MIC against S. aureus and E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition at 10–100 µM) .
  • Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ > 50 µM indicates low toxicity) .

Advanced Research Questions

Q. How do stereochemical variations in this compound affect its biological target interactions?

  • Methodological Answer :

  • Chiral Synthesis : Use of enantioselective catalysts (e.g., Jacobsen’s catalyst) to isolate R/S isomers .
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) to compare binding affinities to β-lactamases (ΔG ≈ −8.2 kcal/mol for R-isomer) .
  • Pharmacological Validation : Isomer-specific activity in enzyme inhibition (e.g., R-isomer shows 10× higher potency than S-isomer) .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

  • Methodological Answer :

  • Solvent Screening : Phase diagrams to identify optimal co-solvents (e.g., PEG-400 increases aqueous solubility to 12 mg/mL) .
  • Accelerated Stability Testing : HPLC monitoring under stress conditions (40°C/75% RH for 4 weeks) to detect degradation products .
  • Comparative Studies : Replicate protocols from conflicting studies to isolate variables (e.g., pH, counterion effects) .

Q. How can computational modeling guide functionalization of the spirocyclic core for enhanced bioactivity?

  • Methodological Answer :

  • DFT Calculations : Predict reactive sites (e.g., N-7 position has highest Fukui electrophilicity index) .
  • SAR Analysis : Introduce substituents (e.g., methyl, hydroxy) at C-2/C-5 and evaluate ΔLogP and H-bonding capacity .
  • In Silico ADMET : SwissADME to optimize bioavailability (e.g., tPSA < 60 Ų improves blood-brain barrier penetration) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Gloves (nitrile), goggles, and lab coats mandatory due to skin/eye irritation risks (GHS Category 2A) .
  • Ventilation : Use fume hoods to avoid inhalation (TLV: 0.1 mg/m³) .
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing and testing this compound derivatives?

  • Methodological Answer :

  • Standardized Protocols : Detailed reaction logs (e.g., exact stoichiometry, cooling rates) .
  • Collaborative Validation : Inter-laboratory studies to compare yields/purity (RSD < 5% acceptable) .
  • Open Data : Share raw NMR/MS files via repositories (e.g., Zenodo) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.